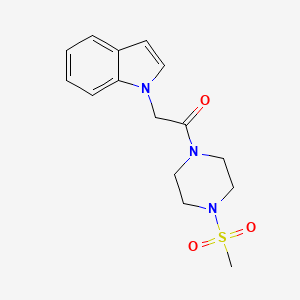

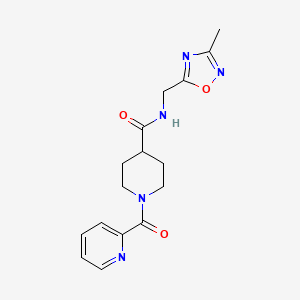

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-picolinoylpiperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

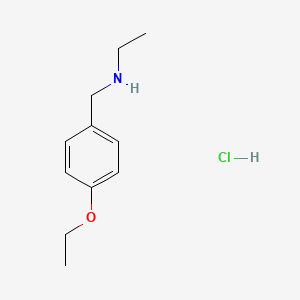

The compound “N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine” is a heterocyclic building block . It has an empirical formula of C5H9N3O and a molecular weight of 127.14 . Another related compound is “N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine” with an empirical formula of C7H13N3O and a molecular weight of 155.20 .

Molecular Structure Analysis

The molecular structure of “N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine” can be represented by the SMILES string CNCc1nc©no1 . For “N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine”, the SMILES string is CCC1=NOC(CNCC)=N1 .Scientific Research Applications

Agricultural Biological Activities

1,2,4-Oxadiazole derivatives: have been recognized for their broad spectrum of agricultural biological activities. They are particularly noted for their potential as efficient and low-risk chemical pesticides. The derivatives of this compound have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . Notably, certain derivatives exhibit strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) , which is significant for protecting crops like rice from bacterial diseases .

Antibacterial Agents

The compound’s derivatives have demonstrated excellent antibacterial activity against Xoo and Xanthomonas oryzae pv. oryzicola (Xoc) , with certain compounds outperforming standard treatments like bismerthiazol and thiodiazole copper . This suggests their potential as alternative templates for discovering novel antibacterial agents, especially in the context of crop protection .

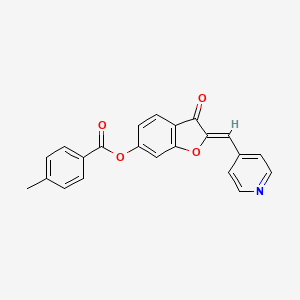

Antifungal Applications

In addition to antibacterial properties, the derivatives of this compound have shown promise in antifungal applications. Their activity against Rhizoctonia solani indicates potential use in combating fungal diseases that threaten global agriculture .

Nematocidal Properties

The nematocidal activity of the compound’s derivatives against Meloidogyne incognita points to their potential application in managing nematode infestations in a variety of crops, which can lead to significant economic losses .

Potential in Drug Discovery

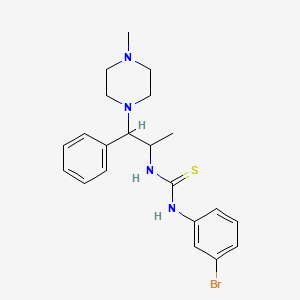

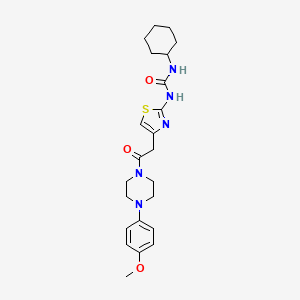

The structural features of the compound, particularly the 1,2,4-oxadiazole ring , are valuable in the design of new drugs. The presence of this heterocycle can contribute to a broad range of chemical and biological properties, making it a useful synthon in drug development .

Chemotherapeutic Value

Compounds containing the 1,2,4-oxadiazole heterocycle have been associated with high chemotherapeutic values. They can act as remedies for the development of novel drugs, particularly in the treatment of infectious diseases .

Heterocyclic Building Blocks

The compound and its derivatives serve as heterocyclic building blocks in chemical synthesis. They are used in early discovery research to create a variety of unique chemicals, which can lead to the development of new therapeutic agents .

Research and Development

As a research chemical, the compound is utilized in the study of various biological activities. It’s a part of collections of unique chemicals provided to researchers, aiding in the exploration of new pharmacological activities .

Safety and Hazards

Mechanism of Action

Target of Action

They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

1,2,4-oxadiazole derivatives generally interact with biological targets through hydrogen bonding and other intermolecular interactions .

Biochemical Pathways

Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Given the wide range of activities associated with 1,2,4-oxadiazole derivatives, it’s likely that multiple pathways could be involved .

Pharmacokinetics

1,2,4-oxadiazole derivatives are generally known for their better hydrolytic and metabolic stability .

Result of Action

Based on the activities of other 1,2,4-oxadiazole derivatives, it could potentially have a range of effects depending on the specific target and mode of action .

properties

IUPAC Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyridine-2-carbonyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O3/c1-11-19-14(24-20-11)10-18-15(22)12-5-8-21(9-6-12)16(23)13-4-2-3-7-17-13/h2-4,7,12H,5-6,8-10H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSZTBZSSSAQMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethoxybenzoate](/img/structure/B2933240.png)

![2-(2,5-dimethylbenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2933242.png)

![2-[[4-benzyl-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2933245.png)

![N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2933246.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2933251.png)

![N-(2-chlorophenyl)-2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2933252.png)

![5-Oxo-6,7-dihydrocyclopenta[b]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2933255.png)